molecular formula C23H27ClN4O3 B12180928 1-(3-Chloro-4-methoxyphenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

1-(3-Chloro-4-methoxyphenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one

Cat. No.: B12180928
M. Wt: 442.9 g/mol
InChI Key: JJHJEHIGOAICME-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrrolidin-2-one core with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent.

    Attachment of the pyridin-4-yl group: This can be done through nucleophilic substitution reactions.

    Final functionalization:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxyphenyl)-4-(piperazin-1-yl)pyrrolidin-2-one: Lacks the pyridin-4-yl group.

    1-(3-Chloro-4-methoxyphenyl)-4-(pyridin-4-yl)pyrrolidin-2-one: Lacks the piperazine moiety.

    1-(3-Chloro-4-methoxyphenyl)-4-(piperazin-1-yl)butan-2-one: Different core structure.

Uniqueness

1-(3-Chloro-4-methoxyphenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which can confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C23H27ClN4O3

Molecular Weight

442.9 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C23H27ClN4O3/c1-31-21-3-2-19(15-20(21)24)28-16-18(14-22(28)29)23(30)27-12-10-26(11-13-27)9-6-17-4-7-25-8-5-17/h2-5,7-8,15,18H,6,9-14,16H2,1H3

InChI Key

JJHJEHIGOAICME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)CCC4=CC=NC=C4)Cl

Origin of Product

United States

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